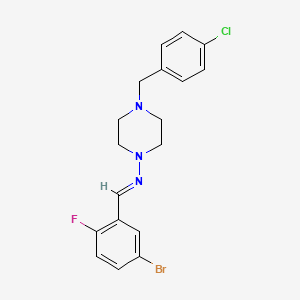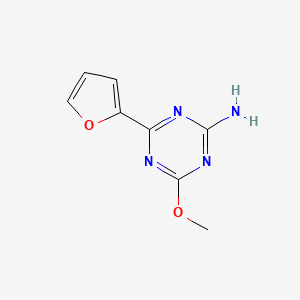![molecular formula C13H16N6O3S2 B5538821 ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate" belongs to a class of heterocyclic compounds known for their diverse biological activities. Heterocyclic chemistry is an area of organic chemistry pertaining to the synthesis, properties, and applications of these compounds, which include various ring structures differing from the typical benzene ring by containing other elements (such as sulfur, nitrogen, or oxygen) in the ring.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from simple precursors. For example, Youssef et al. (2013) described the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, demonstrating a typical procedure for constructing such complex molecules (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, Ahmed A., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms within the molecule. For instance, Wu et al. (2005) studied the molecular structures of related pyrazole carboxylates, revealing intramolecular hydrogen bonding patterns and providing insights into the three-dimensional arrangement of atoms in similar compounds (Wu, Chao et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization, alkylation, and condensation, to form new heterocyclic systems. Albreht et al. (2009) described transformations of related thiazole carboxylates into substituted pyridine derivatives, showcasing the reactivity of such molecules (Albreht, Alen et al., 2009).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific data on the target compound was not found, related studies provide a foundation for predicting physical behaviors based on structural similarities.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the applications and synthesis routes of these compounds. The work by Gajjala et al. (2022) on novel pyrimidine derivatives showcases typical chemical behaviors, including catalyzed synthesis and antioxidant activity, relevant to understanding the chemical properties of the target compound (Gajjala, Raghavendra Reddy et al., 2022).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the preparation of various heterocyclic systems, showing its versatility in chemical synthesis. For instance, its transformation into related heterocyclic systems via reaction with various reagents has been explored, indicating its potential in developing biocidal properties against bacteria and fungi (Youssef et al., 2011).
- Additionally, the compound serves as a building block in the synthesis of complex molecules like thiazolopyrimidines, which can be further modified for various applications (Sherif et al., 1993).
Biological Activities
- The compound has shown promise in the development of new pharmaceutical agents. For example, it has been used in the synthesis of molecules with significant antimicrobial activity against various pathogens, indicating its potential in creating new antibiotics or antifungal agents (Sirakanyan et al., 2015).
- Its derivatives have also been tested for antioxidant properties, further highlighting its potential in medicinal chemistry and drug development (Youssef & Amin, 2012).
Potential in Cancer Research
- There is emerging interest in utilizing derivatives of this compound in cancer research. For instance, certain derivatives have shown effectiveness in inducing apoptosis in breast cancer cells, suggesting a potential role in cancer therapy (Gad et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S2/c1-3-9-18-19-13(24-9)16-8(20)6-23-12-15-5-7(10(14)17-12)11(21)22-4-2/h5H,3-4,6H2,1-2H3,(H2,14,15,17)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVWQSPRXQNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)



![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
